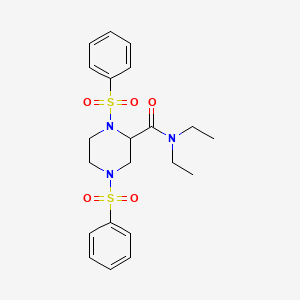
1,4-bis(benzenesulfonyl)-N,N-diethylpiperazine-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,4-bis(benzenesulfonyl)-N,N-diethylpiperazine-2-carboxamide is a complex organic compound that features a piperazine ring substituted with benzenesulfonyl and carboxamide groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-bis(benzenesulfonyl)-N,N-diethylpiperazine-2-carboxamide typically involves multiple steps. One common method starts with the preparation of the piperazine ring, followed by the introduction of benzenesulfonyl groups through sulfonation reactions. The carboxamide group is then introduced via amidation reactions. Specific reaction conditions, such as the use of catalysts, solvents, and temperature control, are crucial for achieving high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as cost, efficiency, and environmental impact. Optimization of reaction conditions and purification steps is essential to ensure the quality and consistency of the final product.
Análisis De Reacciones Químicas
Types of Reactions
1,4-bis(benzenesulfonyl)-N,N-diethylpiperazine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The benzenesulfonyl groups can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can target the carboxamide group, converting it to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the benzenesulfonyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the benzenesulfonyl groups yields sulfonic acids, while reduction of the carboxamide group produces amines.
Aplicaciones Científicas De Investigación
1,4-bis(benzenesulfonyl)-N,N-diethylpiperazine-2-carboxamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s potential biological activity makes it a candidate for drug development and biochemical studies.
Medicine: Research into its pharmacological properties could lead to new therapeutic agents.
Industry: It is used in the production of polymers, coatings, and other materials with specific properties.
Mecanismo De Acción
The mechanism of action of 1,4-bis(benzenesulfonyl)-N,N-diethylpiperazine-2-carboxamide involves interactions with molecular targets such as enzymes and receptors. The benzenesulfonyl groups can act as electrophiles, reacting with nucleophilic sites on proteins and other biomolecules. This interaction can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
1,4-bis(benzenesulfonyl)benzene: This compound has similar benzenesulfonyl groups but lacks the piperazine and carboxamide functionalities.
1,3-bis(benzenesulfonyl)benzene: Similar to the above compound but with a different substitution pattern on the benzene ring.
1,4-bis(phenylethynyl)benzene: Contains phenylethynyl groups instead of benzenesulfonyl groups.
Uniqueness
1,4-bis(benzenesulfonyl)-N,N-diethylpiperazine-2-carboxamide is unique due to the combination of its piperazine ring, benzenesulfonyl groups, and carboxamide functionality. This unique structure imparts specific chemical and biological properties that are not found in the similar compounds listed above.
Propiedades
IUPAC Name |
1,4-bis(benzenesulfonyl)-N,N-diethylpiperazine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N3O5S2/c1-3-22(4-2)21(25)20-17-23(30(26,27)18-11-7-5-8-12-18)15-16-24(20)31(28,29)19-13-9-6-10-14-19/h5-14,20H,3-4,15-17H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYLUSPORMAGFQG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C1CN(CCN1S(=O)(=O)C2=CC=CC=C2)S(=O)(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N3O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-[(1,3-benzodioxol-5-yloxy)methyl]-N-methyl-N-(4-methylbenzyl)-1,3-oxazole-4-carboxamide](/img/structure/B5223419.png)
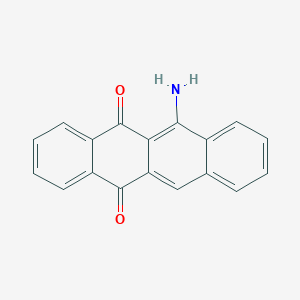

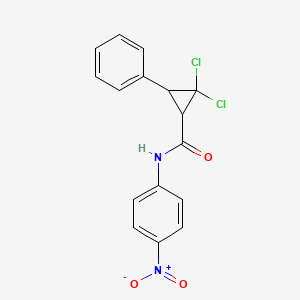
![2-[1-(1-Adamantyl)ethylamino]-1-(4-nitrophenyl)ethanol](/img/structure/B5223430.png)
![4-[4-(1,3-Benzoxazol-2-yl)phenyl]-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione](/img/structure/B5223437.png)
![5-chloro-N-{4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]phenyl}-2-(ethylsulfanyl)pyrimidine-4-carboxamide](/img/structure/B5223441.png)
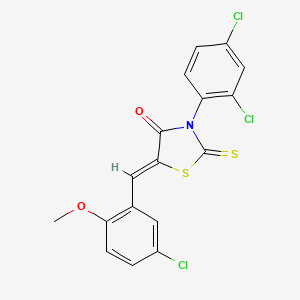
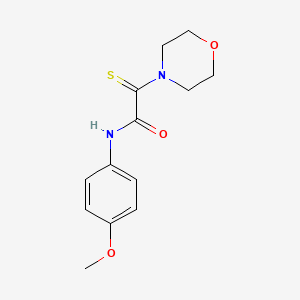
![N-(3'-chloro-3-biphenylyl)-1-[3-(methylthio)propanoyl]-4-piperidinecarboxamide](/img/structure/B5223478.png)
![N-(3-methylphenyl)-3-(1-{[1-(2-pyridinyl)-1H-pyrrol-2-yl]methyl}-4-piperidinyl)propanamide](/img/structure/B5223482.png)
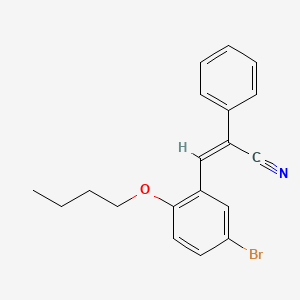
![6-Hydroxy-1-(3-methylphenyl)-5-[(4-methylphenyl)iminomethyl]-2-sulfanylidenepyrimidin-4-one](/img/structure/B5223496.png)
![11-(3,4-difluorophenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5223503.png)
